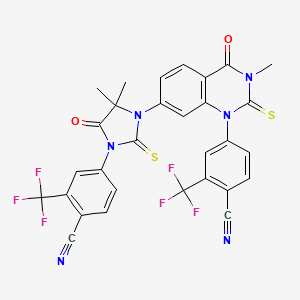![molecular formula C17H23N10O4P B13844372 [[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester CAS No. 1878175-77-9](/img/structure/B13844372.png)
[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes purine derivatives and phosphonic acid esters. Its intricate molecular arrangement allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The process often begins with the synthesis of the purine derivatives, followed by their functionalization to introduce the phosphonic acid ester groups. Common reagents used in these reactions include phosphonic acid, purine bases, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures that the final product meets the required standards for scientific research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced phosphonic acid esters. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester: has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and chemical processes, owing to its versatile reactivity and stability.
Mécanisme D'action
The mechanism of action of [[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester: can be compared with other similar compounds, such as:
Adenosine Triphosphate (ATP): Both compounds contain purine derivatives, but ATP has phosphate groups instead of phosphonic acid esters.
Nucleoside Phosphonates: These compounds share the phosphonic acid ester group but differ in their purine base and overall structure.
Phosphonate Esters: These compounds have similar functional groups but lack the purine base, making them less specific in their biological interactions.
The uniqueness of This compound lies in its combination of purine derivatives and phosphonic acid esters, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1878175-77-9 |
|---|---|
Formule moléculaire |
C17H23N10O4P |
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphinic acid |
InChI |
InChI=1S/C17H23N10O4P/c1-10(3-26-7-24-12-14(18)20-5-22-16(12)26)30-9-32(28,29)31-11(2)4-27-8-25-13-15(19)21-6-23-17(13)27/h5-8,10-11H,3-4,9H2,1-2H3,(H,28,29)(H2,18,20,22)(H2,19,21,23)/t10-,11-/m1/s1 |
Clé InChI |
CXPWEMMTYARWDW-GHMZBOCLSA-N |
SMILES isomérique |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O[C@H](C)CN3C=NC4=C(N=CN=C43)N |
SMILES canonique |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC(C)CN3C=NC4=C(N=CN=C43)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


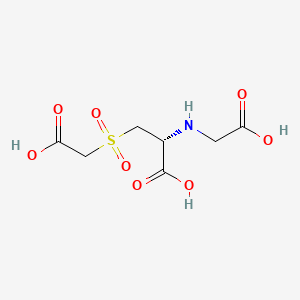
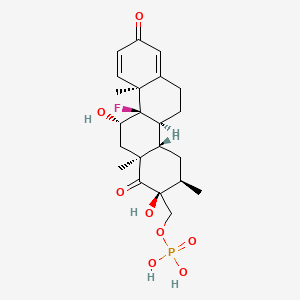

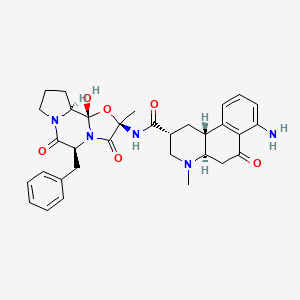

![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)

![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)
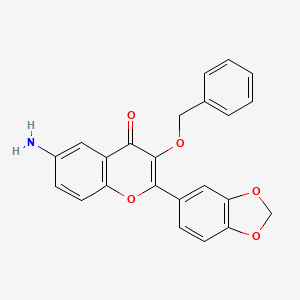
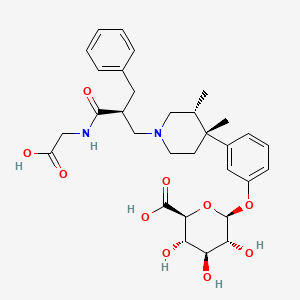
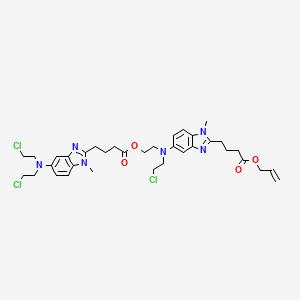
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
